N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide
Description
N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide is a triazole-derived compound featuring a benzamide moiety and an allyl-substituted mercapto-triazole core. The structure combines a [1,2,4]triazole ring with a sulfur-containing (-SH) group at position 5 and an allyl group at position 2. This compound’s unique structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to triazole-based ligands.
Properties
IUPAC Name |
3-methyl-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-3-7-18-12(16-17-14(18)20)9-15-13(19)11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,15,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJZSRDWNZRGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate hydrazine derivative with an isothiocyanate. This reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions.
Alkylation: The triazole intermediate is then alkylated with an allyl halide to introduce the allyl group at the 4-position of the triazole ring.
Coupling with Benzamide: The final step involves coupling the alkylated triazole with 3-methyl-benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfoxides
Reduction: Dihydrotriazoles
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The allyl and mercapto groups can also participate in covalent bonding with target proteins, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Triazole Family
3-Alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones
These derivatives, synthesized via reactions with aldehydes like 5-methylfuran-2-carboxyaldehyde, share a triazole backbone but lack the benzamide and mercapto groups. Key differences include:
- Spectral Data : NMR analysis of these compounds (e.g., ¹H and ¹³C shifts) reveals distinct chemical environments compared to the target compound, particularly in regions influenced by the benzamide group .
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide
This compound (CAS: 127871-91-4) shares the benzamide and mercapto-triazole motifs but incorporates a pyrazole ring with nitro and methyl substituents. Key comparisons include:
Spectral and Computational Comparisons
NMR Spectroscopy
- Chemical Shift Profiles : For triazole derivatives, regions A (positions 39–44) and B (positions 29–36) in NMR spectra are sensitive to substituent changes. The target compound’s benzamide group likely induces upfield/downfield shifts in these regions, similar to observations in rapamycin analogues .
- GIAO Calculations : Theoretical NMR shielding constants (via B3LYP/HF methods) for triazoles align with experimental data, suggesting computational tools can predict the target compound’s spectral behavior .
Lumping Strategy for Property Prediction
Compounds with analogous triazole cores (e.g., mercapto-triazoles, benzamide derivatives) may be grouped under a "lumped" surrogate for modeling physicochemical properties. This approach reduces reaction complexity while retaining accuracy, as demonstrated in climate-chemistry models .
Crystallographic and Software Tools
- These tools ensure precise bond-length/angle determinations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
